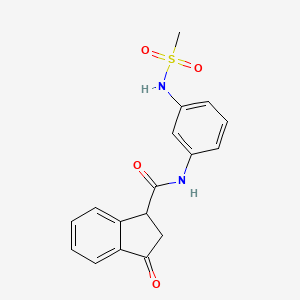
N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a chemical compound. It is related to other compounds such as “N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide” and “(3R)-N-[(3-methanesulfonamidophenyl)methyl]-3-phenylbutanamide” which contain similar functional groups .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed . For example, “(3R)-N-[(3-methanesulfonamidophenyl)methyl]-3-phenylbutanamide” contains 47 bonds, including 25 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 sulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For instance, “N-(3-methanesulfonamidophenyl)methanesulfonamide” has a CAS number of 6966-38-7 .科学的研究の応用
Synthetic and Spectral Studies
Synthetic, Infrared, and NMR Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide and its derivatives have been explored for their spectral characteristics and chemical behavior. In particular, the study of N-(substituted phenyl)-methanesulphonamides revealed insights into the IR and NMR spectral properties of these compounds. The N-H stretching vibrations, asymmetric and symmetric SO2 stretching vibrations, and the S-N stretching vibrations were characterized, showing specific absorption ranges for these vibrations. The research also delved into the effect of substitution in the phenyl ring, demonstrating non-systematic impacts based on electron withdrawing and electron donating groups. Additionally, the study provided detailed assignments for 1H and 13C chemical shifts, highlighting the impact of CH3SO2- and CH3SO2NH- groups on these shifts (Jayalakshmi & Gowda, 2004).
Synthesis and Biological Activity Studies
Synthesis and Antimicrobial Activities of Novel β-lactam and Thiazolidine-grafted Tetrahydrobenzothiophenes Compounds closely related to N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide have been synthesized and studied for their biological activities. A series of derivatives exhibiting significant antimicrobial activities against various bacterial and fungal strains were synthesized and characterized. The study demonstrated the potential of these derivatives in contributing to antimicrobial treatment options, highlighting their relevance in scientific research and potential therapeutic applications (Babu, Pitchumani, & Ramesh, 2013).
Structural and Interaction Analysis
Structural Study of Nimesulidetriazole Derivatives and Supramolecular Assembly Further exploration of related compounds includes the study of nimesulidetriazole derivatives, where the structural intricacies and intermolecular interactions were detailed. The research emphasized the analysis of Hirshfeld surfaces and 2D fingerprint plots, offering a deep dive into the molecular geometry and interaction networks. This type of analysis is crucial in understanding the potential applications and interactions of N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide in various scientific domains (Dey et al., 2015).
Inhibitory Properties Studies
Carbonic Anhydrase Inhibitory Properties of Novel Sulfonamide Derivatives The inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isozymes were investigated, revealing the potential of these compounds in modulating enzyme activity. This research provides a basis for considering similar compounds for therapeutic purposes, particularly in diseases where enzyme inhibition can be beneficial (Akbaba et al., 2014).
Safety and Hazards
特性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24(22,23)19-12-6-4-5-11(9-12)18-17(21)15-10-16(20)14-8-3-2-7-13(14)15/h2-9,15,19H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJQHGZEBKLGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

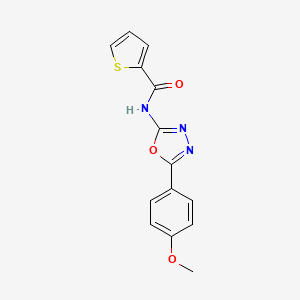

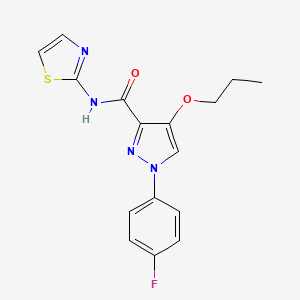
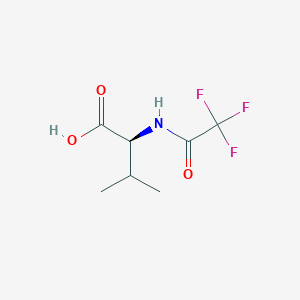
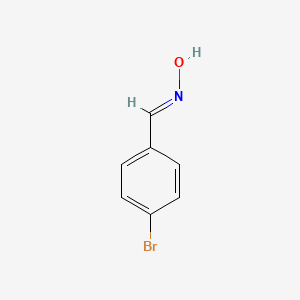

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)


![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)
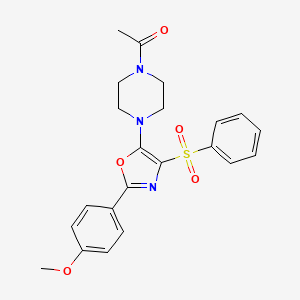

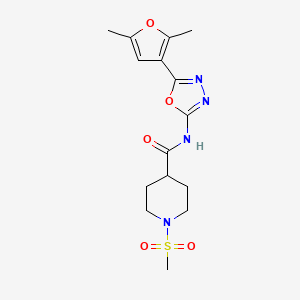
![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)